N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O/c26-20-6-8-21(9-7-20)31-12-14-32(15-13-31)24-22-17-30-33(25(22)29-18-28-24)11-10-27-23(34)16-19-4-2-1-3-5-19/h1-9,17-18H,10-16H2,(H,27,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXAXRSQFHXHJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
This compound acts as an inhibitor of ENTs. It has been found to be more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km). This suggests that the compound is an irreversible and non-competitive inhibitor.
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, the compound disrupts these pathways, leading to downstream effects that can influence various cellular processes.
Result of Action
The compound’s action results in the inhibition of ENTs, leading to disrupted nucleoside transport. This can have various molecular and cellular effects, depending on the specific roles of ENTs in different cell types.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2. .
Biological Activity
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a multi-ring structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperazine moiety, and an ethyl linkage to a phenylacetamide group. The presence of a fluorine atom on the phenyl ring is noteworthy as it may influence the compound's biological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine framework followed by the introduction of the piperazine and phenylacetamide groups. The detailed reaction conditions and yields can vary based on the specific synthetic pathway employed.
Anticancer Properties
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example:
- Cell Line Studies : In vitro testing against various cancer cell lines (e.g., HOP-92 lung cancer and HCT-116 colorectal carcinoma) revealed promising growth inhibition rates. Compound derivatives showed GI values indicating effective cytostatic activity at concentrations as low as 10 μM .
| Compound | Cell Line | GI Value (%) at 10 μM |
|---|---|---|
| 4b | HOP-92 | 86.28 |
| 4a | HCT-116 | 40.87 |
| 4h | SK-BR-3 | 46.14 |
The mechanism through which these compounds exert their anticancer effects is hypothesized to involve inhibition of key signaling pathways associated with cell proliferation and survival. Specific targets may include receptor kinases and other proteins involved in tumor growth.
Other Biological Activities
In addition to anticancer properties, related compounds have been evaluated for:
- Antidepressant Activity : Piperazine derivatives have been studied for their potential effects on neurotransmitter systems, suggesting possible applications in treating mood disorders.
- Antimicrobial Effects : Some derivatives have shown inhibitory effects against various microbial strains, indicating potential use as antimicrobial agents.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Piperazine Modifications : Alterations in the piperazine substituents can significantly affect both potency and selectivity toward specific receptors.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on Anticancer Efficacy : A series of piperazine-based pyrazolo[3,4-d]pyrimidine derivatives were evaluated in vivo using xenograft models, demonstrating reduced tumor growth compared to controls .
- Neuropharmacological Assessment : Research indicated that modifications in the piperazine ring led to compounds with enhanced serotonin receptor affinity, suggesting potential for treating anxiety disorders .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide exhibit promising anticancer activity. For instance:
- Cell Line Studies : In vitro evaluations against various cancer cell lines have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cell proliferation effectively. Compounds structurally related to this compound have demonstrated significant growth inhibition rates in lung and breast cancer cell lines at micromolar concentrations .
Drug-Likeness and ADME Properties
The drug-likeness of this compound has been assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) studies:
- Absorption : High solubility in organic solvents suggests good absorption potential.
- Metabolism : Initial studies indicate that the compound may undergo metabolic transformations typical for piperazine derivatives.
Notable Research Outcomes
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Antiproliferative Activity : A study reported that compounds with similar structures exhibited significant antiproliferative effects against multiple cancer cell lines .
- Kinase Inhibition : Research has shown that these compounds can selectively inhibit certain kinases involved in cancer progression, suggesting their potential as targeted therapies .
Summary of Findings
The applications of this compound are diverse and promising. Its structural components contribute to its biological activity, particularly in cancer treatment. Ongoing research is essential to fully elucidate its mechanisms and potential therapeutic uses.
Q & A
Q. What are the key synthetic pathways for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyrazole precursors with cyanamide derivatives under acidic conditions (e.g., HCl or acetic acid) at 80–100°C . Purification often employs column chromatography with ethyl acetate/hexane gradients. Yield optimization requires precise stoichiometric control of intermediates like 4-fluorophenylpiperazine .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
- NMR : ¹H/¹³C NMR is critical for verifying the fluorophenyl, piperazine, and pyrazolo[3,4-d]pyrimidine moieties. Distinct peaks for the ethyl linker (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) are diagnostic .
- HPLC-MS : Used to assess purity (>95%) and molecular ion confirmation (e.g., [M+H]+ at m/z ~520) .
Q. How can researchers evaluate the compound’s preliminary biological activity?
Initial screening should focus on receptor-binding assays (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand displacement or fluorescence polarization. For example, 5-HT1A receptor affinity can be tested via competitive binding with [³H]-8-OH-DPAT . Dose-response curves (1 nM–10 μM) are recommended to calculate IC₅₀ values .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?
- Bioisosteric replacement : Substitute the phenylacetamide group with heteroaromatic rings (e.g., thiophene) to enhance metabolic stability .
- Prodrug design : Introduce ester or carbonate groups at the ethyl linker to improve oral bioavailability .
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or salt formation (hydrochloride) for in vivo studies .
Q. How can computational modeling guide SAR studies for this compound?
Molecular docking (e.g., AutoDock Vina) against homology models of target receptors (e.g., 5-HT1A) identifies critical interactions:
- The fluorophenyl group engages in π-π stacking with Phe361.
- The piperazine nitrogen forms hydrogen bonds with Asp116 . MD simulations (100 ns) assess binding stability and guide substitutions at the pyrimidine C4 position .
Q. How should researchers resolve contradictory data between in vitro and in vivo efficacy?
- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects .
- Tissue distribution studies : Quantify compound levels in target organs (e.g., brain) via LC-MS to confirm adequate exposure .
- Off-target screening : Test against panels like CEREP to rule out non-specific interactions .
Q. What methods are suitable for analyzing regioselectivity in derivative synthesis?
- Isotopic labeling : Track reaction pathways using ¹⁵N-labeled intermediates.
- X-ray crystallography : Resolve ambiguities in substituent positioning on the pyrazolo[3,4-d]pyrimidine core .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine precursor | Pyrazole + cyanamide, HCl, 90°C | 65–70 | |
| Piperazine-fluorophenyl coupling | 4-Fluorophenylpiperazine, DCM, TEA | 85 | |
| Final acetylation | Phenylacetyl chloride, DMF, 50°C | 78 |
Q. Table 2. Biological Assay Parameters
| Assay Type | Target | Key Parameters | Reference |
|---|---|---|---|
| Radioligand binding | 5-HT1A | [³H]-8-OH-DPAT, Kd = 1.2 nM | |
| CYP inhibition | CYP3A4 | IC₅₀ determination, 0.1–10 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
